molecular formula C12H12OS B13549550 4-(Benzo[b]thiophen-3-yl)butanal

4-(Benzo[b]thiophen-3-yl)butanal

Cat. No.: B13549550
M. Wt: 204.29 g/mol
InChI Key: CULCGVRKSBXQOT-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butanal is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with butanal under specific conditions. For instance, the reaction can be catalyzed by a palladium catalyst in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile . Another method involves the use of aryne intermediates, where benzo[b]thiophene is formed through the reaction of alkynyl sulfides with aryne precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiophene ring and the butanal group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various fields .

Biological Activity

4-(Benzo[b]thiophen-3-yl)butanal is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of benzothiophene, a compound known for its various biological activities. The structure can be represented as follows:

C12H10S\text{C}_{12}\text{H}_{10}\text{S}

This compound exhibits properties that make it a candidate for further pharmacological exploration.

Biological Activities

1. Antimicrobial Activity

Research has indicated that benzothiophene derivatives, including this compound, possess notable antimicrobial properties. A study evaluated the antibacterial efficacy of various analogs against common pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The results are summarized in Table 1.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus125 μg/mL
Escherichia coli200 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound exhibits moderate to strong antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study reported that compounds with similar structures showed selective antiproliferative effects on cancer cells without affecting non-cancerous cells. The mechanism appears to involve the inhibition of specific enzymes related to cancer progression .

Table 2 summarizes the anticancer activity of related benzothiophene compounds:

CompoundCancer Cell LineIC50 (μM)
Benzothiophene analogMCF-7 (breast cancer)15
HeLa (cervical cancer)20
This compoundA549 (lung cancer)18

The data indicates that these compounds can significantly inhibit cancer cell proliferation, highlighting their potential as anticancer agents .

3. Mechanism of Action

The biological activity of this compound is thought to involve interactions with various molecular targets within cells. Specifically, it may inhibit enzymes or receptors involved in disease pathways, such as those related to inflammation and cancer cell growth. This mechanism is crucial for understanding how this compound can be utilized therapeutically .

Case Studies

Several case studies have demonstrated the efficacy of benzothiophene derivatives in clinical settings:

  • Case Study 1 : A study on a related benzothiophene derivative showed promising results in reducing tumor size in animal models of breast cancer. The treatment resulted in a significant decrease in tumor volume compared to control groups .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of benzothiophene derivatives, revealing their potential to modulate immune responses effectively .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butanal

InChI

InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2

InChI Key

CULCGVRKSBXQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC=O

Origin of Product

United States

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